9-Acridinylmethanol

Übersicht

Beschreibung

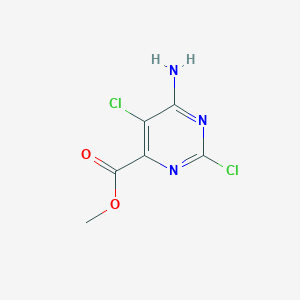

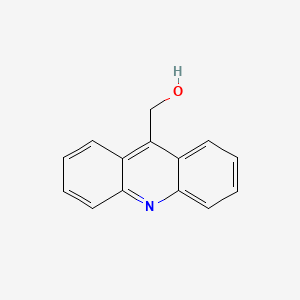

Acridin-9-ylmethanol is an organic compound with the formula C14H11NO . It falls under the category of Alcohols, Phenols, Phenol Alcohols in Organic Chemistry .

Synthesis Analysis

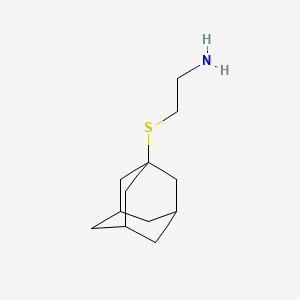

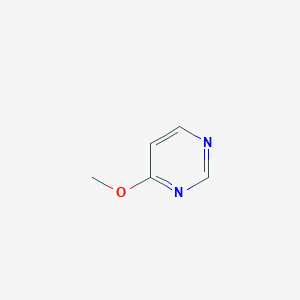

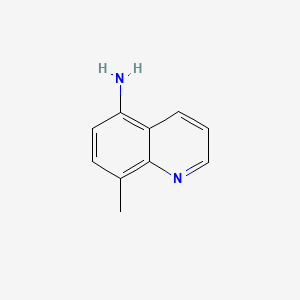

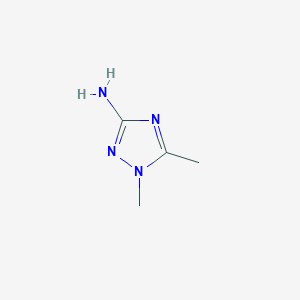

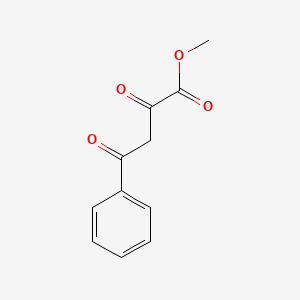

A series of carboxylic acids including amino acids were protected as their corresponding fluorescent ester conjugates by coupling with an environment sensitive fluorophore 9-methylacridine . The synthesis of novel analogue (Z)-N-(4-((2-(dimethylamino)-4a,10a-dihydrooxazolo[4,5-b]acridin-10(5H)-ylidene)amino)-3-methoxyphenyl)methanesulfonamide, 97 began with 2-chlorobenzo[d]oxazole, 89. After treating 89 with dimethyl amine, N,N -dimethylbenzo[d]oxazol-2-amine, 90 was produced .Molecular Structure Analysis

The molecular structure of Acridin-9-ylmethanol is characterized by its semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Chemical Reactions Analysis

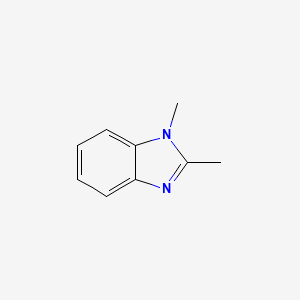

Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications . The reaction of (1H-benzo[d]imidazol-2-yl)methanamine, 174 or the compound 175 with appropriate 9-aminoacridine derivatives produced the series of products 176 a-l and 177 a-d .Physical And Chemical Properties Analysis

Acridin-9-ylmethanol has a molecular weight of 209.24300 and a LogP value of 2.88030 . Its physical and chemical properties are attributed to its semi-planar heterocyclic structure .Wissenschaftliche Forschungsanwendungen

Fluoreszierende photoremovable Schutzgruppen

9-Acridinylmethanol dient als fluoreszierende photoremovable Schutzgruppe (PRPG) für Carbonsäuren, einschließlich Aminosäuren . Diese Anwendung ist entscheidend bei der Synthese von Peptiden und Proteinen, bei der eine selektive Entschützung erforderlich ist. Die photophysikalischen Eigenschaften dieser Esterkonjugate sind empfindlich gegenüber Umweltfaktoren wie Polarität, Wasserstoffbrückenbindung und pH-Wert, wodurch sie in kontrollierten Freigabesystemen nützlich sind.

Photophysikalische und photochemische Studien

Die Emissionseigenschaften der Verbindung ändern sich signifikant mit der Umgebung, was für die Untersuchung von molekularen Wechselwirkungen und Dynamiken von Vorteil ist . Forscher können this compound verwenden, um das photophysikalische Verhalten von Molekülen zu untersuchen, was Einblicke in ihre elektronischen Strukturen und potenziellen Energieflächen liefert.

Biologische Bildgebung und Zellverfolgung

Aufgrund seiner guten Biokompatibilität und zellulären Aufnahme wird this compound in der Zellbildgebung eingesetzt . Es kann verwendet werden, um die Bewegung und Lokalisierung von Zellen oder Molekülen innerhalb biologischer Systeme zu verfolgen, was zum Verständnis zellulärer Prozesse und des Krankheitsverlaufs beiträgt.

Wirkmechanismus

Target of Action

Acridin-9-ylmethanol, like other acridine derivatives, primarily targets DNA . The planar structure of acridine allows it to intercalate into the double-stranded DNA . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .

Mode of Action

The mode of action of Acridin-9-ylmethanol involves DNA intercalation . The planar form of the compound allows it to sandwich itself between the base pairs of the double helix . This intercalation, fueled by charge transfer and π-stacking interactions, eventually causes the helical structure of DNA to unwind .

Biochemical Pathways

The unwinding of the DNA helix due to the intercalation of Acridin-9-ylmethanol can affect various biological processes involving DNA and related enzymes . .

Pharmacokinetics

Similar acridine derivatives have been shown to penetrate the blood-brain barrier, suggesting potential bioavailability .

Result of Action

The result of Acridin-9-ylmethanol’s action on DNA can lead to changes in cellular processes, potentially leading to cell death . This makes acridine derivatives prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Action Environment

The emission properties of Acridin-9-ylmethanol and its ester conjugates have been found to be highly sensitive to the polarity, H-bonding, and pH of the environment . This suggests that environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Future research directions may include the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Another direction could be the optimization of RISC and radiation processes to boost luminescence efficiency .

Biochemische Analyse

Biochemical Properties

Acridin-9-ylmethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to intercalate with DNA, thereby affecting DNA-related processes. The compound interacts with topoisomerase enzymes, inhibiting their activity and leading to the disruption of DNA replication and transcription . Additionally, Acridin-9-ylmethanol has been shown to bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

Acridin-9-ylmethanol exerts various effects on different types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells by intercalating with DNA and inhibiting topoisomerase activity . This leads to DNA damage and the activation of apoptotic pathways. Furthermore, Acridin-9-ylmethanol influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, altering gene expression and cellular metabolism . The compound’s ability to modulate these pathways makes it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of Acridin-9-ylmethanol involves its ability to intercalate with DNA and inhibit topoisomerase enzymes . This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. Additionally, Acridin-9-ylmethanol can bind to specific proteins involved in cell signaling, thereby modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acridin-9-ylmethanol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that Acridin-9-ylmethanol can induce sustained changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Acridin-9-ylmethanol vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, Acridin-9-ylmethanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Acridin-9-ylmethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its biological activity. Additionally, Acridin-9-ylmethanol can influence metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of Acridin-9-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, Acridin-9-ylmethanol can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Acridin-9-ylmethanol exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the nucleus, where it intercalates with DNA and exerts its effects on DNA-related processes . Additionally, Acridin-9-ylmethanol can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may interact with proteins involved in cell signaling and metabolism . The subcellular localization of Acridin-9-ylmethanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Eigenschaften

IUPAC Name |

acridin-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZUPQZNFZWBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311331 | |

| Record name | acridin-9-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35426-11-0 | |

| Record name | 9-Acridinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acridin-9-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)